BTK degrader-1
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Overview
Description
BTK degrader-1 is a small molecule compound designed to target and degrade Bruton’s tyrosine kinase (BTK), a key enzyme involved in the signaling pathways of B-cell receptor (BCR). BTK plays a crucial role in the development and functioning of B-cells, and its dysregulation is associated with various B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin lymphoma (NHL) .
Preparation Methods
Synthetic Routes and Reaction Conditions
BTK degrader-1 is synthesized using a multi-step process that involves the formation of a heterobifunctional molecule. The synthesis typically starts with the preparation of a ligand that binds to BTK, followed by the attachment of a linker and a ligand that recruits an E3 ubiquitin ligase. The final product is a molecule that can induce the degradation of BTK through the ubiquitin-proteasome system .
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic process while ensuring the purity and stability of the compound. This includes optimizing reaction conditions, using high-purity reagents, and employing advanced purification techniques such as chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
BTK degrader-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the synthesis and modification of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium azide and potassium cyanide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used to study the structure-activity relationship and optimize the compound’s efficacy .
Scientific Research Applications
BTK degrader-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the degradation of BTK and its effects on B-cell signaling pathways.
Biology: Employed in cellular and molecular biology research to investigate the role of BTK in B-cell development and function.
Medicine: Explored as a potential therapeutic agent for treating B-cell malignancies such as CLL and NHL.
Mechanism of Action
BTK degrader-1 exerts its effects by inducing the degradation of BTK through the ubiquitin-proteasome system. The compound binds to BTK and recruits an E3 ubiquitin ligase, which tags BTK with ubiquitin molecules. This tagging signals the proteasome to degrade BTK, thereby inhibiting its activity and downstream signaling pathways. The degradation of BTK leads to the suppression of B-cell activation, proliferation, and survival .
Comparison with Similar Compounds
Similar Compounds
Ibrutinib: A covalent BTK inhibitor that binds to cysteine 481 in BTK, preventing its autophosphorylation and activation.
Acalabrutinib: Another covalent BTK inhibitor with a similar mechanism of action to ibrutinib.
Zanubrutinib: A covalent BTK inhibitor designed to have improved selectivity and reduced off-target effects.
Uniqueness of BTK Degrader-1
This compound is unique compared to traditional BTK inhibitors because it induces the degradation of BTK rather than merely inhibiting its activity. This degradation approach can overcome resistance mechanisms that arise with covalent inhibitors, such as mutations in BTK that prevent inhibitor binding. Additionally, this compound can target both wild-type and mutant forms of BTK, providing a broader therapeutic potential .
Properties
Molecular Formula |
C52H54F2N8O6 |
---|---|
Molecular Weight |
925.0 g/mol |
IUPAC Name |
N-[3-[6-[4-[2-[3-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxybenzoyl]-3,9-diazaspiro[5.5]undecan-9-yl]ethyl]phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]-5-fluoro-2-methylphenyl]-2-fluoro-4-(2-hydroxypropan-2-yl)benzamide |
InChI |
InChI=1S/C52H54F2N8O6/c1-31-38(27-36(53)28-41(31)58-48(64)37-11-10-35(26-40(37)54)51(2,3)67)46-39-29-42(57-47(39)56-30-55-46)33-7-5-32(6-8-33)13-19-60-21-15-52(16-22-60)17-23-61(24-18-52)49(65)34-9-12-44(68-4)43(25-34)62-20-14-45(63)59-50(62)66/h5-12,25-30,67H,13-24H2,1-4H3,(H,58,64)(H,55,56,57)(H,59,63,66) |
InChI Key |
XVFYIPZRPLFGKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1NC(=O)C2=C(C=C(C=C2)C(C)(C)O)F)F)C3=C4C=C(NC4=NC=N3)C5=CC=C(C=C5)CCN6CCC7(CC6)CCN(CC7)C(=O)C8=CC(=C(C=C8)OC)N9CCC(=O)NC9=O |
Origin of Product |
United States |
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